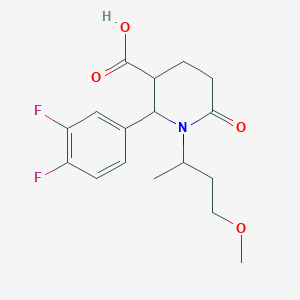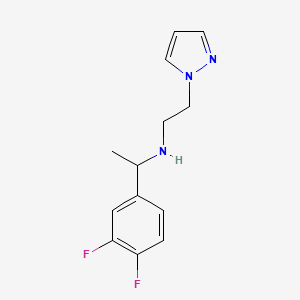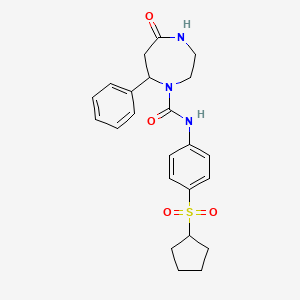![molecular formula C10H14F2IN3 B7572594 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme, which is involved in the production of nitric oxide (NO) in the central nervous system (CNS). This compound has been found to have a number of potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and pain management.
作用機序
The primary mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is the inhibition of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, which is responsible for the production of NO in the CNS. By inhibiting this enzyme, the compound reduces the levels of NO, which has been implicated in a number of pathological conditions. Additionally, the compound has been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation in the CNS, which are associated with neurodegenerative diseases. Additionally, the compound has been found to improve cognitive function and reduce pain in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity for 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of the compound is its potential toxicity, particularly at higher doses. Careful dosing and monitoring is necessary to ensure the safety of lab animals.
将来の方向性
There are a number of potential future directions for research on 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanisms of action of the compound and its potential side effects. Finally, the development of more potent and selective inhibitors of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide may lead to the discovery of new therapeutic agents for a variety of conditions.
合成法
The synthesis of 1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,4-difluorobenzyl chloride with 2,3-dimethylguanidine in the presence of a base, followed by the addition of hydroiodic acid. The resulting compound is then purified through recrystallization.
科学的研究の応用
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been extensively studied for its potential therapeutic applications in a number of areas. It has been found to be particularly effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in the management of pain.
特性
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3.HI/c1-13-10(14-2)15-6-7-3-4-8(11)5-9(7)12;/h3-5H,6H2,1-2H3,(H2,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJOUNVPOLOTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=C(C=C(C=C1)F)F.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[3-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572513.png)
![1-(2-Hydroxypropyl)-6-oxo-2-[2-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B7572516.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)

![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)

![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)
